2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride
Overview
Description
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is an organic compound characterized by a furan ring substituted with a methyl group, a trifluoromethoxy-phenyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Trifluoromethoxy-phenyl Group: This step involves the Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-trifluoromethoxy-benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid group to a carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, or thiols under basic or neutral conditions.
Major Products
Oxidation: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid.
Reduction: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-methanol.
Substitution: Various amides, esters, and thioesters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound promising for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride depends on its specific application. In drug design, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-furan-3-carbonyl chloride: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
2-Methyl-5-(4-methoxy-phenyl)-furan-3-carbonyl chloride: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in metabolic stability and bioavailability.
2-Methyl-5-(4-chloro-phenyl)-furan-3-carbonyl chloride: The chloro group imparts different electronic properties and reactivity compared to the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride makes it unique due to the strong electron-withdrawing effect of the trifluoromethoxy group, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)20-13(15,16)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJDZGOQOSDCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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